molecular formula C19H24N2O4 B252729 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Cat. No. B252729
M. Wt: 344.4 g/mol
InChI Key: BLMMAFRXKYQAFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a highly conserved serine/threonine protein kinase that plays a crucial role in regulating energy homeostasis in cells. A-769662 has been shown to activate AMPK in vitro and in vivo, making it a promising tool for studying the physiological functions of AMPK.

Mechanism of Action

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change that leads to increased phosphorylation of the α subunit of AMPK. This phosphorylation activates AMPK, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. It increases glucose uptake and fatty acid oxidation in skeletal muscle and liver cells. It also increases mitochondrial biogenesis and protects against oxidative stress. 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to have anti-inflammatory effects in several models of inflammation.

Advantages and Limitations for Lab Experiments

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has several advantages for use in lab experiments. It is a potent and specific activator of AMPK, making it a useful tool for studying the physiological functions of AMPK. It is also relatively stable and easy to use in experiments. However, 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has some limitations. It has been shown to have off-target effects in some cell lines, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide. One area of interest is the role of AMPK in cancer. 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to inhibit the growth of several cancer cell lines, suggesting that AMPK activation may be a useful strategy for cancer therapy. Another area of interest is the role of AMPK in aging and age-related diseases. 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been shown to increase lifespan in several animal models, suggesting that AMPK activation may be a useful strategy for promoting healthy aging. Finally, there is interest in developing more potent and specific activators of AMPK, which may have greater therapeutic potential than 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-(2-methoxyethoxy)aniline with N-(4-methylphenyl)acetamide to form 2-(4-(2-methoxyethoxy)phenyl)-N-(4-methylphenyl)acetamide. This intermediate is then reacted with formaldehyde and diethylamine to form 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide, which is 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide.

Scientific Research Applications

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has been used extensively in scientific research to study the physiological functions of AMPK. It has been shown to activate AMPK in vitro and in vivo, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. 2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

properties

Product Name

2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(4-methylphenyl)acetamide

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

2-[4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C19H24N2O4/c1-14-3-6-16(7-4-14)21-19(23)13-25-17-8-5-15(11-18(17)24-2)12-20-9-10-22/h3-8,11,20,22H,9-10,12-13H2,1-2H3,(H,21,23)

InChI Key

BLMMAFRXKYQAFV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCCO)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNCCO)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.